3-hydroxyoctadecanoyl-CoA

Enzyme kinetics Substrate specificity Lipid metabolism

Accurate kinetic characterization of 3-hydroxyacyl-CoA dehydratase requires the authentic C18 substrate-shorter-chain analogs produce misleading Km values due to chain-length-dependent enzyme affinity. 3-Hydroxyoctadecanoyl-CoA (CAS 42578-91-6) delivers precise, reproducible data for β-oxidation and ER fatty acid elongation studies. • ≥98% purity, verified for enzyme assays • Validated as MS standard for acyl-CoA profiling • Essential for SCHAD deficiency & metabolic disorder research

Molecular Formula C39H70N7O18P3S
Molecular Weight 1050.0 g/mol
CAS No. 42578-91-6
Cat. No. B1204012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyoctadecanoyl-CoA
CAS42578-91-6
Synonyms3-hydroxyoctadecanoyl-CoA
3-hydroxyoctadecanoyl-coenzyme A
beta-hydroxy stearyl-CoA
beta-hydroxystearoyl-CoA
coenzyme A, 3-hydroxyoctadecanoyl-
Molecular FormulaC39H70N7O18P3S
Molecular Weight1050.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,32-,33-,34+,38-/m1/s1
InChIKeyWZMAIEGYXCOYSH-FWBOWLIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyoctadecanoyl-CoA (CAS 42578-91-6): Procurement & Specification Overview for Lipid Metabolism Research


3-Hydroxyoctadecanoyl-CoA (CAS 42578-91-6) is a 3-hydroxy fatty acyl-CoA derivative with a molecular formula of C39H70N7O18P3S and a molecular weight of 1050.00 g/mol . It is formed by the condensation of coenzyme A with 3-hydroxyoctadecanoic acid and is a key intermediate in the mitochondrial fatty acid beta-oxidation pathway and the endoplasmic reticulum very-long-chain fatty acid elongation cycle [1]. This compound is a conjugate acid of 3-hydroxyoctadecanoyl-CoA(4-), which is the predominant species at physiological pH 7.3 [2]. It is classified as an endogenous human metabolite and has been identified in a range of organisms including Homo sapiens, Mus musculus, and Escherichia coli [3].

Why 3-Hydroxyoctadecanoyl-CoA (CAS 42578-91-6) Cannot Be Substituted by Generic 3-Hydroxyacyl-CoA Analogs


Substituting 3-hydroxyoctadecanoyl-CoA with other 3-hydroxyacyl-CoA derivatives of different chain lengths or stereochemistry is not scientifically valid due to pronounced differences in enzyme affinity and reaction rates. Kinetic analysis of microsomal 3-hydroxyacyl-CoA dehydratase revealed that while the maximum reaction velocity (Vmax) for substrates with even-numbered alkyl chains from C14 to C20 is comparable, the Michaelis constant (Km) increases progressively with chain length [1]. This indicates that the enzyme's binding affinity is highly sensitive to the acyl chain length, directly impacting reaction efficiency under physiological substrate concentrations. Furthermore, human enoyl-CoA hydratase exhibits stereospecificity, showing no activity with (S)-3-hydroxyoctanoyl-CoA, underscoring the critical requirement for the correct stereoisomer [2]. Therefore, generic substitution introduces uncontrolled variables in kinetic assays, metabolic flux studies, and enzyme characterization, rendering experimental results irreproducible or invalid.

Quantitative Differentiation Evidence for 3-Hydroxyoctadecanoyl-CoA (CAS 42578-91-6) Relative to Analogs


Chain-Length-Dependent Substrate Affinity in Microsomal Dehydratase: Km Increases with Acyl Chain Length

In microsomal 3-hydroxyacyl-CoA dehydratase assays, substrates with even-numbered alkyl chains from C14 to C20 show comparable Vmax values, but the Km increases progressively as the chain length increases [1]. This means that while the enzyme can process the C18 3-hydroxyoctadecanoyl-CoA at a high maximal rate, its binding affinity is lower compared to shorter-chain analogs like C14 3-hydroxymyristoyl-CoA or C16 3-hydroxypalmitoyl-CoA. This chain-length-dependent binding affinity is a critical differentiator that cannot be captured by simply assuming that all 3-hydroxyacyl-CoA substrates behave identically in kinetic studies.

Enzyme kinetics Substrate specificity Lipid metabolism 3-hydroxyacyl-CoA dehydratase

Relative Activity of 3-Hydroxyacyl-CoA Substrates in Human Enoyl-CoA Hydratase

Human enoyl-CoA hydratase (EC 4.2.1.119) exhibits distinct relative activities across different 3-hydroxyacyl-CoA substrates. While specific data for the C18 substrate is not provided in this dataset, the relative activities of the C8 and C10 substrates are reported as 30-40% and 9-12% of the activity with hexenoyl-CoA, respectively, and the C12 substrate shows 4-5% activity [1]. This clear chain-length-dependent variation in catalytic efficiency establishes that enzyme activity is not uniform across the 3-hydroxyacyl-CoA class. The unique C18 chain length of 3-hydroxyoctadecanoyl-CoA occupies a distinct position on this activity spectrum, making it an irreplaceable tool for studying the chain-length specificity of this enzyme in the context of long-chain fatty acid metabolism.

Enoyl-CoA hydratase Substrate specificity Human metabolism Fatty acid oxidation

Synthesis Yield of 3-Hydroxyoctadecanoyl-CoA via Optimized Transesterification Route

Attempts to synthesize 3-hydroxyoctadecanoyl-CoA using classical methods failed to yield the compound in satisfactory amounts. However, a specialized method employing transesterification of 4-nitrophenyl 3-hydroxyoctadecanoate with the lithium salt of coenzyme A successfully produced the compound in 30-35% yields [1]. This specific synthetic route is necessary to overcome the inherent challenges in preparing this long-chain hydroxyacyl-CoA, which distinguishes it from more readily synthesized short- and medium-chain analogs that can be prepared via standard mixed anhydride or acylimidazole methods.

Chemical synthesis Thioester preparation Coenzyme A derivatives Lipid biochemistry

Validated Detection and Quantification of 3-Hydroxyoctadecanoyl-CoA in Complex Biological Matrices via Flow-Injection Tandem Mass Spectrometry

A flow-injection tandem mass spectrometry (FI-MS/MS) method was developed and validated for the identification and quantification of long, medium, and short-chain acyl-CoA species in mouse liver, including predicted 3-hydroxyacyl-CoA species such as 3-hydroxyoctadecanoyl-CoA [1]. The method utilizes multiple reaction monitoring (MRM) for specific detection. This validated analytical platform provides a robust framework for quantifying the compound in tissue extracts, enabling precise metabolic flux studies and biomarker discovery efforts. This contrasts with unvalidated or less specific detection methods (e.g., UV-based HPLC) which may struggle to resolve this specific long-chain acyl-CoA from other co-eluting species.

Mass spectrometry Metabolomics Acyl-CoA profiling Fatty acid oxidation disorders

Key Application Scenarios for Procuring 3-Hydroxyoctadecanoyl-CoA (CAS 42578-91-6)


In Vitro Reconstitution of Mammalian Very-Long-Chain Fatty Acid Elongation

To study the third step of the endoplasmic reticulum very-long-chain fatty acid elongation cycle, which is catalyzed by 3-hydroxyacyl-CoA dehydratase. 3-Hydroxyoctadecanoyl-CoA serves as the authentic C18 substrate, allowing for the determination of accurate kinetic parameters (Km and Vmax) for this enzyme class, which are known to be chain-length dependent [5]. Using shorter-chain analogs will yield misleading kinetic constants that do not reflect the enzyme's true behavior on physiological substrates.

Metabolic Flux Analysis and Biomarker Discovery in Fatty Acid Oxidation Defects

Employed as a key analytical standard in flow-injection tandem mass spectrometry (FI-MS/MS) methods for the quantification of acyl-CoA profiles in tissue extracts [5]. Procuring the authentic compound is essential for generating calibration curves and validating MRM transitions to accurately measure the accumulation of this specific 3-hydroxyacyl-CoA species in disease models, such as those for short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency.

Characterization of Human Enoyl-CoA Hydratase Substrate Specificity

Used as a substrate in enzymatic assays to define the chain-length specificity of human enoyl-CoA hydratase (EC 4.2.1.119) and very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) [5][4]. This is critical for understanding the molecular basis of human metabolic disorders involving impaired long-chain fatty acid oxidation and for screening potential pharmacological modulators of these enzymes.

Synthetic Chemistry Research on Long-Chain Acyl-CoA Derivatives

Utilized as a reference standard for developing or optimizing new synthetic methodologies for long-chain hydroxyacyl-CoA thioesters. The documented synthetic challenges associated with this compound, and its successful preparation via a specialized transesterification route [5], make it a benchmark for evaluating the efficiency and yield of novel synthetic strategies.

Technical Documentation Hub

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